Cas no 2172236-24-5 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid)

2-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its key advantages include the presence of the Fmoc group, which offers selective deprotection under mild basic conditions, enhancing compatibility with sensitive substrates. The tetrahydroisoquinoline scaffold provides rigidity and conformational constraints, making it valuable for designing peptide analogs with improved stability and binding properties. The carboxylic acid functionality allows for further coupling reactions, facilitating integration into peptide chains. This compound is particularly useful in medicinal chemistry and drug discovery, where precise structural control is critical. Its high purity and consistent performance ensure reliable results in solid-phase and solution-phase peptide synthesis.
2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid structure
2172236-24-5 structure
商品名:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
CAS番号:2172236-24-5
MF:C27H24N2O5
メガワット:456.489867210388
CID:5603789
PubChem ID:165811516

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
    • EN300-1494555
    • 2172236-24-5
    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
    • インチ: 1S/C27H24N2O5/c30-25(29-14-17-7-1-2-8-18(17)23(15-29)26(31)32)13-28-27(33)34-16-24-21-11-5-3-9-19(21)20-10-4-6-12-22(20)24/h1-12,23-24H,13-16H2,(H,28,33)(H,31,32)
    • InChIKey: UCVPPTBNMCWFHG-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(N1CC2C=CC=CC=2C(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 456.16852187g/mol
  • どういたいしつりょう: 456.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 6
  • 複雑さ: 750
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1494555-5.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
5g
$9769.0 2023-06-05
Enamine
EN300-1494555-0.1g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
0.1g
$741.0 2023-08-31
Enamine
EN300-1494555-10g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
10g
$3622.0 2023-08-31
Enamine
EN300-1494555-1.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
1g
$3368.0 2023-06-05
Enamine
EN300-1494555-2.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
2.5g
$1650.0 2023-08-31
Enamine
EN300-1494555-1g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
1g
$842.0 2023-08-31
Enamine
EN300-1494555-0.25g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
0.25g
$774.0 2023-08-31
Enamine
EN300-1494555-0.05g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
0.05g
$707.0 2023-08-31
Enamine
EN300-1494555-0.5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
0.5g
$809.0 2023-08-31
Enamine
EN300-1494555-5g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
2172236-24-5
5g
$2443.0 2023-08-31

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid 関連文献

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acidに関する追加情報

Chemical Compound CAS No 2172236-24-5: 2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid

The chemical compound with CAS No 2172236-24-5, known as 2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)acetyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure and potential applications in drug development. Recent studies have highlighted its role in the synthesis of bioactive compounds and its ability to serve as a precursor for various pharmacophores.

The chemical structure of this compound is characterized by a tetrahydroisoquinoline backbone, which is a common motif in natural products and synthetic drugs. The presence of the (9H-fluoren-9-yl)methoxycarbonyl group introduces a bulky protecting group that plays a crucial role in controlling the reactivity and selectivity during synthesis. This feature makes the compound particularly useful in peptide synthesis and other medicinal chemistry applications.

Recent advancements in synthetic methodology have enabled the efficient preparation of this compound. Researchers have employed multi-component reactions and catalytic asymmetric synthesis to construct the tetrahydroisoquinoline core with high precision. These techniques not only enhance the yield but also improve the stereochemical control, which is essential for producing biologically active compounds.

In terms of biological activity, this compound has shown promise in preliminary assays targeting neurodegenerative diseases and cancer. Its ability to modulate key enzymes involved in these pathways suggests potential for further development into therapeutic agents. Moreover, studies on its pharmacokinetic properties indicate favorable absorption and bioavailability profiles, making it a strong candidate for preclinical testing.

The integration of computational chemistry tools has significantly accelerated the exploration of this compound's properties. Molecular docking studies have revealed its binding affinity to critical protein targets, providing insights into its mechanism of action. Additionally, quantum mechanical calculations have shed light on the electronic interactions within the molecule, aiding in the design of more potent analogs.

In conclusion, CAS No 2172236-24-5 represents a cutting-edge advancement in chemical synthesis and drug discovery. Its unique structure and versatile applications position it as a valuable asset in the pursuit of novel therapeutic interventions. As research continues to unfold, this compound is expected to contribute significantly to the development of innovative medicines addressing unmet medical needs.

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